DLin-K-C3-DMA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C44H81NO2 |

|---|---|

Peso molecular |

656.1 g/mol |

Nombre IUPAC |

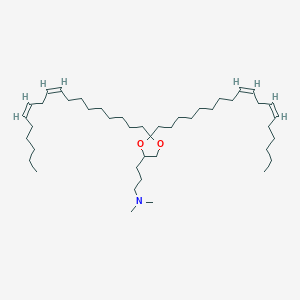

3-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C44H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-44(46-42-43(47-44)38-37-41-45(3)4)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,43H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |

Clave InChI |

HNTKPUXXCNQLFR-KWXKLSQISA-N |

SMILES isomérico |

CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCCN(C)C)CCCCCCCCC=CCC=CCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

DLin-K-C3-DMA: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Applications of a Key Cationic Lipid in Nucleic Acid Delivery

DLin-K-C3-DMA ((3-(2,2-di((9Z,12Z)-octadeca-9,12-dien-1-yl)-1,3-dioxolan-4-yl)-N,N-dimethylpropan-1-amine)) is a synthetic, ionizable cationic lipid that has garnered significant attention within the fields of drug delivery and gene therapy. Its chemical structure is specifically designed to facilitate the encapsulation of nucleic acids, such as siRNA and mRNA, into lipid nanoparticles (LNPs) and to enable their efficient delivery into target cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tertiary amine head group, a ketal linker, and two unsaturated linoleyl lipid tails.[1][2] The tertiary amine is crucial for its pH-responsive charge, being relatively neutral at physiological pH and becoming protonated (positively charged) in the acidic environment of endosomes. This property is fundamental to both the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm. The two linoleyl chains provide the necessary lipophilicity for the formation of the lipid bilayer of the nanoparticle.

A summary of the key chemical and physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 3-(2,2-di((9Z,12Z)-octadeca-9,12-dien-1-yl)-1,3-dioxolan-4-yl)-N,N-dimethylpropan-1-amine | [1][2] |

| CAS Number | 1217306-46-1 | [1] |

| Molecular Formula | C44H81NO2 | |

| Molecular Weight | 656.1 g/mol | |

| Calculated XLogP3 | 15.3 | |

| pKa (proxy from DLin-MC3-DMA) | ~6.44 |

Synthesis of this compound

References

The Role of DLin-K-C3-DMA in Advanced Nucleic Acid Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-K-C3-DMA is a synthetic, ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. Its unique chemical structure enables the efficient encapsulation of negatively charged nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA), and facilitates their delivery into target cells. This technical guide provides an in-depth overview of the application of this compound in research, focusing on its role in gene silencing and other therapeutic applications. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its use, and the cellular pathways governing its mechanism of action.

Physicochemical Properties of this compound

The efficacy of this compound as a delivery vehicle is intrinsically linked to its chemical and physical properties. A comprehensive understanding of these characteristics is essential for the rational design and optimization of LNP formulations.

| Property | Value | Source |

| Molecular Formula | C44H81NO2 | --INVALID-LINK-- |

| Molecular Weight | 656.1 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylpropan-1-amine | --INVALID-LINK-- |

| Physical Description | Liquid | MedchemExpress |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | GlpBio |

Application in siRNA-Mediated Gene Silencing

This compound is a member of the DLin-K series of ionizable lipids, which have been systematically optimized for in vivo siRNA delivery. While direct comparative data for this compound is limited in publicly available literature, extensive research on its close analog, DLin-KC2-DMA, provides significant insights into its potential efficacy.

In Vivo Gene Silencing Efficacy

Studies have demonstrated the potent in vivo gene silencing capabilities of LNPs formulated with DLin-KC2-DMA. A common model for assessing hepatic gene silencing involves measuring the reduction of Factor VII (FVII) protein levels in rodents and transthyretin (TTR) in non-human primates.

| Lipid | Model Organism | Target Gene | ED50 (mg/kg) | Formulation | Reference |

| DLin-KC2-DMA | Rodent | Factor VII | ~0.01 | SNALP | --INVALID-LINK-- |

| DLin-KC2-DMA | Non-human primate | Transthyretin (TTR) | ~0.1 | SNALP | --INVALID-LINK-- |

| cKK-E12 | Mouse | Factor VII | ~0.002 | LPN | --INVALID-LINK-- |

| cKK-E12 | Non-human primate | Transthyretin (TTR) | >95% silencing at 0.3 | LPN | --INVALID-LINK-- |

SNALP: Stable Nucleic Acid Lipid Particle; LPN: Lipopeptide Nanoparticle. ED50 represents the dose required to achieve 50% gene silencing.

The high potency of these lipids, particularly in hepatocytes, is attributed to their optimized pKa, which allows for efficient nucleic acid encapsulation at low pH and a near-neutral surface charge at physiological pH, reducing toxicity and improving circulation time.[1]

Experimental Protocols

The following section outlines a typical workflow for the formulation of siRNA-LNP using a DLin-K series lipid, characterization of the resulting nanoparticles, and subsequent in vivo evaluation of gene silencing.

LNP Formulation Workflow

Detailed Method for LNP Formulation (Adapted for this compound)

This protocol is adapted from methods used for structurally similar lipids like DLin-MC3-DMA.[2]

-

Preparation of Lipid Stock Solution:

-

Preparation of siRNA Solution:

-

Dissolve the siRNA in a low pH buffer, such as 100 mM sodium acetate at pH 5.[2]

-

-

LNP Formulation via Microfluidic Mixing:

-

Use a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the siRNA-aqueous buffer solution. The flow rate ratio and total flow rate will influence the final particle size and should be optimized.

-

-

Purification and Buffer Exchange:

-

Remove the ethanol and exchange the buffer to a physiological pH (e.g., phosphate-buffered saline, pH 7.4) using dialysis or tangential flow filtration.

-

-

Characterization of LNPs:

-

Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). Typically, LNPs for in vivo use have a diameter between 70-90 nm and a PDI below 0.15.

-

Zeta Potential: Determine the surface charge of the LNPs. At physiological pH, the zeta potential should be close to neutral.

-

Encapsulation Efficiency: Quantify the amount of siRNA encapsulated within the LNPs using a fluorescent dye-based assay such as the RiboGreen assay. High encapsulation efficiency (>90%) is desirable.

-

Cellular Uptake and Intracellular Delivery Pathway

The delivery of the nucleic acid payload to the cytoplasm is a multi-step process initiated by the cellular uptake of the LNP. For LNPs targeting hepatocytes, this process is primarily mediated by apolipoprotein E (ApoE) and the low-density lipoprotein receptor (LDLR).

Signaling Pathway for LNP Internalization and Endosomal Escape

The process begins with the adsorption of ApoE onto the surface of the LNP in the bloodstream. This complex is then recognized and bound by the LDLR on the surface of hepatocytes. This binding event triggers clathrin-mediated endocytosis. The adaptor protein complex AP-2 is recruited, which in turn recruits clathrin to form a clathrin-coated pit. The pit invaginates and is pinched off from the plasma membrane by the GTPase dynamin to form a clathrin-coated vesicle.

Following internalization, the vesicle uncoats and fuses with an early endosome. As the endosome matures into a late endosome, the internal pH drops. The ionizable nature of this compound, with its pKa in the range of 6.2-6.5, is critical at this stage. In the acidic environment of the late endosome, the tertiary amine of this compound becomes protonated, leading to a positive charge. This positive charge facilitates interaction with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid structures. This disruption of the endosomal membrane allows the encapsulated siRNA to escape into the cytoplasm.

Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then mediates the sequence-specific cleavage and degradation of the target mRNA, resulting in gene silencing.

Conclusion

This compound and its analogs represent a significant advancement in the field of nucleic acid delivery. Their rational design, characterized by an ionizable headgroup and optimized lipid tails, has led to the development of highly potent LNP formulations for in vivo gene silencing. The ability to efficiently deliver siRNA and mRNA to hepatocytes has opened up new avenues for the treatment of various liver-associated diseases. A thorough understanding of the physicochemical properties, formulation parameters, and cellular uptake mechanisms of this compound-containing LNPs is paramount for the continued development and clinical translation of this promising technology. Future research will likely focus on further optimizing these lipids to target other tissues and cell types, expanding the therapeutic reach of nucleic acid-based medicines.

References

DLin-K-C3-DMA: A Technical Guide to its Mechanism of Action in Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-K-C3-DMA is a synthetic, ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Its structure is specifically designed to overcome the cellular barriers to nucleic acid delivery, most notably the endosomal membrane. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers in the field. While much of the foundational research has been conducted with the closely related DLin-MC3-DMA, the principles of action are directly applicable to this compound.

Core Mechanism of Action: pH-Dependent Endosomal Escape

The primary role of this compound in gene delivery is to facilitate the release of the nucleic acid payload from the endosome into the cytoplasm, a process known as endosomal escape. This is achieved through its unique pH-responsive properties. At physiological pH (around 7.4), this compound is largely neutral, which contributes to the stability of the LNP in circulation and minimizes toxicity. However, as the LNP is taken up by the cell via endocytosis, it enters the acidic environment of the endosome (pH 5.5-6.5).

In this acidic environment, the tertiary amine group of this compound becomes protonated, leading to a positive charge. This charge is crucial for two proposed, non-mutually exclusive mechanisms of endosomal escape:

-

Interaction with Anionic Lipids: The positively charged this compound interacts with the negatively charged (anionic) lipids present in the endosomal membrane. This electrostatic interaction is believed to disrupt the integrity of the endosomal membrane, potentially through the formation of a non-bilayer hexagonal (HII) phase, which leads to the release of the LNP's contents into the cytoplasm.[1]

-

Proton Sponge Effect: The buffering capacity of the ionizable lipid can lead to the influx of protons into the endosome. To maintain charge neutrality, this is accompanied by an influx of chloride ions, leading to an increase in osmotic pressure within the endosome. This osmotic swelling can eventually cause the rupture of the endosomal membrane, releasing the genetic payload.[1]

The efficiency of this process is highly dependent on the pKa of the ionizable lipid, with an optimal pKa range of 6.2-6.5 being identified for effective hepatic gene silencing in vivo.[2][3] DLin-MC3-DMA, a close analog of this compound, has a pKa of 6.44, placing it squarely in this optimal range.[4]

Lipid Nanoparticle Formulation and Composition

This compound is a key component of a multi-lipid formulation that self-assembles with the nucleic acid cargo into a lipid nanoparticle. A typical LNP formulation consists of:

-

Ionizable Cationic Lipid (e.g., this compound): Facilitates nucleic acid encapsulation and endosomal escape.

-

Phospholipid (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine): Provides structural stability to the LNP.

-

Cholesterol: Also contributes to the stability and structure of the nanoparticle.

-

PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene glycol-conjugated lipid that provides a hydrophilic shell to the LNP, preventing aggregation and reducing clearance by the immune system, thereby increasing circulation time.

A commonly used molar ratio for these components is 50% ionizable lipid, 10% phospholipid, 38.5% cholesterol, and 1.5% PEG-lipid.

Quantitative Data on Gene Silencing Efficacy

The following table summarizes key quantitative data for LNP formulations utilizing DLin-MC3-DMA, a close structural analog of this compound, for in vivo gene silencing.

| Parameter | Value | Target Gene | Species | Reference |

| pKa | 6.44 | - | - | |

| ED₅₀ (Factor VII) | 0.005 mg/kg | Factor VII | Mouse | |

| ED₅₀ (TTR) | 0.03 mg/kg | Transthyretin (TTR) | Non-human primate |

ED₅₀ (Median Effective Dose) refers to the dose required to achieve 50% of the maximum effect, in this case, gene silencing.

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

This protocol describes a common method for preparing LNPs containing siRNA using a microfluidic mixing approach.

Materials:

-

This compound (or DLin-MC3-DMA)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DMG-PEG 2000

-

siRNA (or other nucleic acid)

-

Ethanol

-

Citrate Buffer (pH 4.0)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Microfluidic mixing device

Procedure:

-

Lipid Stock Preparation: Prepare stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

-

Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create the final lipid mixture in ethanol.

-

Aqueous Phase Preparation: Dissolve the siRNA in citrate buffer (pH 4.0).

-

Microfluidic Mixing: Load the lipid mixture (in ethanol) and the siRNA solution (in citrate buffer) into separate syringes and connect them to a microfluidic mixing device.

-

Nanoparticle Formation: Pump the two solutions through the microfluidic device at a defined flow rate. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs, encapsulating the siRNA.

-

Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove the ethanol and raise the pH.

-

Characterization: Characterize the LNPs for size, polydispersity, and encapsulation efficiency.

In Vivo Gene Silencing Efficacy Study

This protocol outlines a typical experiment to assess the in vivo efficacy of siRNA-LNPs in mice.

Materials:

-

siRNA-LNP formulation

-

Control LNP formulation (e.g., containing a non-targeting siRNA)

-

Mice (e.g., C57BL/6)

-

Saline solution

-

Anesthesia

-

Blood collection supplies

-

Tissue collection supplies

-

Reagents for measuring target protein levels (e.g., ELISA kit) or mRNA levels (e.g., qPCR reagents)

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

Dosing: Administer the siRNA-LNP and control LNP formulations to the mice via intravenous (i.v.) injection. Dosing is typically calculated based on the amount of siRNA per kilogram of body weight.

-

Monitoring: Monitor the animals for any signs of toxicity.

-

Sample Collection: At a predetermined time point post-injection (e.g., 48 or 72 hours), anesthetize the mice and collect blood samples via cardiac puncture. Euthanize the animals and harvest the target tissues (e.g., liver).

-

Analysis of Gene Silencing:

-

Protein Level: Isolate serum from the blood samples and measure the concentration of the target protein using an ELISA.

-

mRNA Level: Extract total RNA from the harvested tissues and perform quantitative real-time PCR (qPCR) to determine the relative expression level of the target mRNA.

-

-

Data Analysis: Calculate the percentage of gene silencing for each treatment group compared to the control group. Determine the ED₅₀ if a dose-response study was performed.

Visualizing the Mechanism and Workflow

Signaling Pathway of LNP Uptake and Endosomal Escape

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Experimental Workflow for In Vivo Gene Silencing

References

Synthesis Pathway of DLin-K-C3-DMA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for DLin-K-C3-DMA (3-(2,2-di((9Z,12Z)-octadeca-9,12-dien-1-yl)-1,3-dioxolan-4-yl)-N,N-dimethylpropan-1-amine), a cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. The synthesis is a multi-step process involving the formation of a key ketal intermediate from linoleyl alcohol, followed by the introduction of the dimethylaminopropyl headgroup.

Core Synthesis Pathway

The synthesis of this compound proceeds through a series of chemical transformations, starting from the readily available linoleyl alcohol. The pathway is analogous to the synthesis of similar and well-documented ionizable lipids such as DLin-KC2-DMA. The key steps involve the oxidation of linoleyl alcohol, followed by a ketalization reaction to form the dioxolane ring, and finally, the introduction of the tertiary amine headgroup.

Diagram of the Synthesis Pathway

Caption: Synthetic route for this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its key intermediates, based on reported yields for analogous compounds.

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Typical Yield (%) |

| 1. Oxidation | Linoleyl Alcohol | Linoleyl Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | 85 - 95 |

| 2. Ketalization | Linoleyl Aldehyde, 3-(Dimethylamino)-1,2-propanediol | This compound | p-Toluenesulfonic acid (p-TSA) | Toluene | 70 - 85 |

| Overall Yield | Linoleyl Alcohol | This compound | - | - | 60 - 80 |

Detailed Experimental Protocols

The following are detailed experimental protocols for each key step in the synthesis of this compound.

Step 1: Synthesis of Linoleyl Aldehyde

-

Reaction Setup: A solution of linoleyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidizing Agent: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford linoleyl aldehyde as a colorless to pale yellow oil.

Step 2: Synthesis of this compound

-

Reaction Setup: A solution of linoleyl aldehyde (2.0 equivalents), 3-(dimethylamino)-1,2-propanediol (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Ketalization Reaction: The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction is monitored by TLC until the starting materials are consumed (typically 12-24 hours).

-

Work-up: The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a dichloromethane/methanol gradient containing a small amount of triethylamine (to prevent protonation of the amine) to yield this compound as a pale yellow, viscous oil.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the final purified product.

Caption: Workflow for this compound synthesis.

DLin-K-C3-DMA pKa and its importance for endosomal escape

An In-Depth Technical Guide on the Pivotal Role of DLin-MC3-DMA pKa in Endosomal Escape for siRNA Delivery

Introduction

The clinical success of RNA-based therapeutics, particularly small interfering RNA (siRNA), is intrinsically linked to the development of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic siRNA delivery, culminating in the approval of Onpattro® (patisiran), a treatment for hereditary transthyretin-mediated amyloidosis. At the heart of this success lies the ionizable cationic lipid, DLin-MC3-DMA (MC3), whose physicochemical properties are finely tuned for optimal delivery. A critical parameter governing the efficacy of MC3-containing LNPs is its apparent acidity constant (pKa). This guide provides a detailed exploration of the pKa of DLin-MC3-DMA and its paramount importance in facilitating endosomal escape, a key bottleneck in intracellular drug delivery.

The pKa of DLin-MC3-DMA: A Cornerstone of LNP Functionality

The pKa of an ionizable lipid is the pH at which 50% of its molecules are ionized. For DLin-MC3-DMA, this value is approximately 6.44. This specific pKa is not arbitrary; it represents a carefully optimized balance between two essential requirements for a successful siRNA delivery vehicle: stability in circulation and potent endosomal escape.

At the physiological pH of blood (≈7.4), which is about one pH unit above its pKa, the tertiary amine headgroup of DLin-MC3-DMA is predominantly in a neutral, deprotonated state. This quasi-neutral surface charge is crucial for minimizing non-specific interactions with blood components, thereby reducing opsonization and rapid clearance from circulation, and enhancing the pharmacokinetic profile of the LNP.

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway, where the internal pH progressively drops from approximately 6.5 in early endosomes to 5.0-5.5 in late endosomes and lysosomes. As the endosome acidifies, the pH drops below the pKa of DLin-MC3-DMA, triggering the protonation of its amine headgroup. This shift to a positively charged state is the critical event that initiates endosomal escape.

The proposed mechanism for this escape involves the interaction of the now cationic LNP with the anionic lipids present in the endosomal membrane. This interaction is thought to lead to the formation of non-bilayer lipid structures, such as inverted hexagonal (HII) phases, which destabilize the endosomal membrane and create pores, allowing the encapsulated siRNA to be released into the cytoplasm. Once in the cytoplasm, the siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

The following diagram illustrates the pH-dependent charge state of DLin-MC3-DMA and its role in endosomal escape.

Quantitative Data on DLin-MC3-DMA

The relationship between the pKa of the ionizable lipid and the in vivo gene silencing efficacy of the LNP formulation is a critical aspect of LNP design. The table below summarizes key quantitative data for DLin-MC3-DMA.

| Parameter | Value | Significance |

| pKa | 6.44 | Optimal for maintaining neutrality in blood (pH 7.4) and becoming cationic in endosomes (pH 5.0-6.5). |

| In vivo ED50 (Factor VII) | ~0.01 mg/kg | Demonstrates high potency for gene silencing in hepatocytes. The ED50 is the dose required to achieve 50% gene silencing. |

Experimental Protocols

pKa Determination using 2-(p-Toluidinyl)naphthalene-6-sulfonic Acid (TNS) Assay

The TNS assay is a common method for determining the apparent pKa of ionizable lipids within an LNP formulation. TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as the lipid core of an LNP. The assay leverages the pH-dependent protonation of the ionizable lipid to measure the pKa.

Methodology:

-

Preparation of LNP-siRNA Formulation: LNPs are prepared containing the ionizable lipid (DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., PEG-DMG), along with the siRNA cargo.

-

Preparation of Buffers: A series of buffers with a range of pH values (e.g., from pH 3 to pH 10) are prepared.

-

TNS Assay:

-

The LNP formulation is diluted into the different pH buffers.

-

TNS is added to each sample.

-

The fluorescence intensity is measured at an excitation wavelength of ~321 nm and an emission wavelength of ~445 nm.

-

-

Data Analysis:

-

As the pH decreases, the ionizable lipid becomes protonated, leading to an increase in the surface charge of the LNP. This can affect the interaction of TNS with the LNP and thus the fluorescence intensity.

-

The fluorescence intensity is plotted against the pH.

-

The data is fitted to a sigmoidal curve, and the pKa is determined as the pH at which the fluorescence is halfway between the minimum and maximum values.

-

The following diagram outlines the workflow for the TNS assay.

In Vitro Endosomal Escape Assay

Various assays can be used to quantify the extent of endosomal escape. One common approach involves using a fluorescently labeled siRNA and observing its localization within the cell.

Methodology:

-

Cell Culture: Plate target cells (e.g., hepatocytes) in a suitable culture vessel (e.g., 96-well plate).

-

LNP-siRNA Incubation: Treat the cells with LNPs containing a fluorescently labeled siRNA (e.g., Cy3-siRNA) for a specified period.

-

Endosome Staining: After incubation, fix the cells and stain the endosomes/lysosomes with a specific marker (e.g., LysoTracker Green).

-

Nucleus Staining: Stain the cell nuclei with a nuclear stain (e.g., DAPI).

-

Imaging: Acquire images of the cells using a high-content confocal microscope.

-

Image Analysis: Quantify the colocalization between the fluorescent siRNA signal and the endosomal marker signal. A lower degree of colocalization indicates a higher level of endosomal escape, as the siRNA has moved from the endosomes into the cytoplasm.

The logical relationship for assessing endosomal escape is depicted in the diagram below.

Conclusion

The ionizable lipid DLin-MC3-DMA is a cornerstone of modern siRNA therapeutics, and its success is largely attributable to its finely tuned pKa of approximately 6.44. This specific pKa enables a "stealth" profile in the bloodstream and triggers a potent membrane-disruptive capacity within the acidic environment of the endosome. This pH-triggered activity is the key to overcoming the endosomal escape barrier, one of the most significant challenges in intracellular drug delivery. The experimental protocols outlined in this guide provide a framework for characterizing the pKa and endosomal escape efficiency of novel ionizable lipids, which will be crucial for the development of the next generation of RNA-based medicines.

The Pivotal Role of DLin-K-C3-DMA in Lipid Nanoparticle-Mediated Nucleic Acid Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has heralded a new era in medicine. The clinical success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic nucleic acid delivery, with the ionizable cationic lipid being a critical component dictating the potency and safety of the formulation. Among the arsenal of ionizable lipids, DLin-K-C3-DMA, often referred to as DLin-MC3-DMA (MC3), has established itself as a cornerstone of LNP technology, most notably as a key ingredient in the first FDA-approved siRNA drug, Onpattro® (patisiran).[1][2] This technical guide provides an in-depth exploration of the role of this compound in LNP formulation, detailing its mechanism of action, formulation protocols, and key performance data.

The Chemical Identity and Critical Role of this compound

This compound is a synthetic, ionizable cationic lipid with the chemical name (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate.[3] Its structure features a tertiary amine headgroup, a biodegradable ester linker, and two unsaturated linoleyl lipid tails.[1] This unique architecture is pivotal to its function in LNPs.

At a physiological pH of 7.4, the tertiary amine of this compound is largely deprotonated, resulting in a near-neutral surface charge for the LNP. This quasi-neutrality is crucial for minimizing non-specific interactions with serum proteins, thereby reducing rapid clearance from circulation and enhancing bioavailability.[4]

The magic of this compound unfolds within the acidic environment of the endosome (pH 5.5-6.5) following cellular uptake. Its tertiary amine, with an apparent pKa of 6.44, becomes protonated, leading to a net positive charge. This charge reversal facilitates electrostatic interactions with the anionic lipids of the endosomal membrane, disrupting the membrane and enabling the release of the encapsulated nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect. The unsaturated lipid tails of this compound are also thought to contribute to this endosomal escape by promoting the formation of non-bilayer lipid phases that destabilize the endosomal membrane.

Quantitative Performance Data of this compound-Containing LNPs

The performance of this compound in LNP formulations has been extensively characterized. The following tables summarize key quantitative data related to their physicochemical properties and in vivo efficacy.

Table 1: Physicochemical Properties of this compound LNPs

| Parameter | Typical Value | Reference(s) |

| Mean Particle Size (nm) | 70 - 120 | |

| Polydispersity Index (PDI) | < 0.2 | |

| Zeta Potential (at neutral pH) | Near-neutral to slightly negative | |

| Encapsulation Efficiency (%) | > 90% |

Table 2: In Vivo Efficacy of this compound LNPs for Gene Silencing

| Target Gene | Animal Model | Median Effective Dose (ED50) | Reference(s) | |---|---|---| | Factor VII | Mouse | ~0.005 mg/kg | | | Transthyretin (TTR) | Non-human primate | 0.03 mg/kg | |

Table 3: Comparative In Vivo Gene Silencing of this compound vs. ALC-0315 LNPs in Mice (siRNA dose: 1 mg/kg)

| Ionizable Lipid | Target Gene | Cell Type | Gene Knockdown | Reference(s) |

| This compound | Factor VII | Hepatocytes | ~40% | |

| ALC-0315 | Factor VII | Hepatocytes | ~80% (two-fold greater than MC3) | |

| This compound | ADAMTS13 | Hepatic Stellate Cells | ~5% | |

| ALC-0315 | ADAMTS13 | Hepatic Stellate Cells | ~50% (ten-fold greater than MC3) |

Note: While ALC-0315 showed greater knockdown at this dose, higher doses (5 mg/kg) were associated with increased markers of liver toxicity, which was not observed with this compound at the same dose.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for preparing this compound-containing LNPs encapsulating siRNA using a microfluidic mixing device.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

-

siRNA

-

Ethanol (anhydrous, molecular biology grade)

-

Citrate buffer (25 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Dialysis cassette (10 kDa MWCO)

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration in ethanol is typically in the range of 10-25 mM.

-

Ensure all lipids are fully dissolved by gentle vortexing.

-

-

Preparation of siRNA Solution:

-

Dissolve the siRNA in 25 mM citrate buffer (pH 4.0) to the desired concentration.

-

-

LNP Formation:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another syringe.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 1:3 ethanol to aqueous). The rapid mixing of the two phases induces the self-assembly of the LNPs, encapsulating the siRNA.

-

-

Purification and Buffer Exchange:

-

Collect the resulting LNP dispersion.

-

To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette for at least 6 hours, with at least two buffer changes.

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Measure the zeta potential to assess the surface charge of the LNPs.

-

Quantify the siRNA encapsulation efficiency using a RiboGreen assay.

-

Visualizations: Workflows and Mechanisms

LNP Formulation Experimental Workflow

Caption: Workflow for the preparation of this compound-containing lipid nanoparticles.

Mechanism of Endosomal Escape

Caption: pH-dependent mechanism of this compound-mediated endosomal escape.

Conclusion

This compound has been instrumental in the translation of RNAi therapeutics from the laboratory to the clinic. Its sophisticated design, which allows for a pH-dependent charge state, is central to its ability to safely and effectively deliver nucleic acid payloads to target cells. The wealth of quantitative data supporting its performance, coupled with well-established formulation protocols, solidifies its position as a gold-standard ionizable lipid in the field of drug delivery. As research continues to advance, the principles learned from the development and application of this compound will undoubtedly inform the design of next-generation delivery vehicles for a wide array of genetic medicines.

References

- 1. resources.tocris.com [resources.tocris.com]

- 2. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]

DLin-K-C3-DMA for siRNA and mRNA Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-K-C3-DMA is a member of the DLin series of ionizable cationic lipids, which have been pivotal in the clinical translation of RNA-based therapeutics. These lipids are a critical component of lipid nanoparticles (LNPs) designed to encapsulate and deliver nucleic acid payloads, such as small interfering RNA (siRNA) and messenger RNA (mRNA), to target cells. The efficacy and safety of these delivery systems are largely dictated by the chemical structure of the ionizable lipid. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, formulation strategies, and performance data, with a focus on its application in siRNA and mRNA delivery. While specific quantitative data for this compound is limited in publicly available literature, this guide will leverage data from the closely related and extensively studied analog, DLin-MC3-DMA, to provide a robust framework for its application.

Core Concepts: Mechanism of Action

The delivery of siRNA and mRNA to the cytoplasm of target cells is a multi-step process facilitated by LNP formulations containing this compound. The ionizable nature of this lipid is central to the success of this process.

At physiological pH (around 7.4), this compound is largely neutral, which contributes to the stability of the LNP in circulation and minimizes non-specific interactions and toxicity.[1] Upon endocytosis into the target cell, the LNP is trafficked into the endosomal pathway, where the internal environment becomes progressively more acidic.

This acidification is the key trigger for the therapeutic action of this compound. The tertiary amine group of the lipid becomes protonated in the acidic environment of the endosome. This positive charge facilitates the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and eventual disruption.[2] This process, often referred to as endosomal escape, allows the encapsulated siRNA or mRNA to be released into the cytoplasm, where it can engage with the cellular machinery to elicit its therapeutic effect (gene silencing for siRNA or protein expression for mRNA).

The proposed mechanisms for this endosomal membrane disruption include the formation of a non-bilayer hexagonal HII phase and the "proton sponge effect," where the buffering capacity of the ionizable lipid leads to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome.[2]

Data Presentation

The following tables summarize key quantitative data for LNP formulations containing DLin-MC3-DMA, a close structural analog of this compound. This data provides a strong indication of the expected performance of this compound-containing LNPs.

Table 1: In Vivo Efficacy of DLin-MC3-DMA-based LNPs for siRNA Delivery

| Target Gene | Animal Model | ED50 (Median Effective Dose) | Reference |

| Factor VII | Mice | 0.005 mg/kg | [1][3] |

| Transthyretin (TTR) | Non-human primates | 0.03 mg/kg |

Table 2: Comparative In Vivo Efficacy of DLin-MC3-DMA and ALC-0315 for siRNA Delivery in Mice (1 mg/kg siRNA dose)

| Target Gene | Target Cell Type | LNP Formulation | Gene Knockdown (%) | Reference |

| Factor VII (FVII) | Hepatocytes | DLin-MC3-DMA | ~50% | |

| Factor VII (FVII) | Hepatocytes | ALC-0315 | ~75% | |

| ADAMTS13 | Hepatic Stellate Cells | DLin-MC3-DMA | Minimal | |

| ADAMTS13 | Hepatic Stellate Cells | ALC-0315 | ~69% |

Table 3: Physicochemical Properties of DLin-MC3-DMA-based LNPs for mRNA Delivery

| Property | Value | Reference |

| Hydrodynamic Diameter | 70 - 90 nm | |

| Polydispersity Index (PDI) | < 0.15 | |

| mRNA Encapsulation Efficiency | > 90% | |

| Zeta Potential | Low negative surface charge |

Experimental Protocols

The following are detailed methodologies for the formulation and characterization of LNPs containing DLin-family ionizable lipids, adapted for this compound based on established protocols for DLin-MC3-DMA.

Lipid Nanoparticle (LNP) Formulation

This protocol describes the formulation of LNPs using a microfluidic mixing method, which allows for rapid and reproducible self-assembly of the nanoparticles.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

siRNA or mRNA

-

Ethanol

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Lipid Stock Solution Preparation:

-

Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

-

-

Lipid Mixture Preparation:

-

Combine the lipid stock solutions in an ethanol solution to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

-

-

Nucleic Acid Solution Preparation:

-

Dissolve the siRNA or mRNA in 50 mM citrate buffer (pH 4.0).

-

-

Microfluidic Mixing:

-

Set up a microfluidic mixing device (e.g., NanoAssemblr).

-

Load the lipid mixture in ethanol into one syringe and the nucleic acid solution into another.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

-

-

Dialysis and Concentration:

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.

-

Concentrate the LNP formulation using a suitable method, such as ultrafiltration.

-

Physicochemical Characterization of LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute the LNP suspension in PBS.

-

Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

b) Encapsulation Efficiency Determination:

-

Use a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA).

-

Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis * 100

c) Zeta Potential Measurement:

-

Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

-

Measure the zeta potential using a laser Doppler electrophoresis instrument.

In Vitro Transfection

This protocol outlines a general procedure for transfecting cells in culture with siRNA or mRNA-loaded LNPs.

Materials:

-

Cells of interest (e.g., HeLa, HepG2)

-

Cell culture medium

-

siRNA/mRNA-loaded LNPs

-

Assay-specific reagents (e.g., luciferase assay substrate, reagents for western blotting)

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Dilute the LNP-siRNA/mRNA formulation to the desired concentration in cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

Assess the biological effect:

-

For siRNA: Measure the knockdown of the target protein by western blotting or qPCR.

-

For mRNA: Measure the expression of the encoded protein (e.g., luciferase activity, fluorescence microscopy for a fluorescent protein).

-

In Vivo Efficacy Study in Mice

This protocol provides a general framework for evaluating the in vivo efficacy of LNP-siRNA formulations in a mouse model.

Materials:

-

Mice (e.g., C57BL/6)

-

LNP-siRNA formulation

-

Saline solution (for control group)

-

Anesthesia

-

Blood collection supplies

-

Tissue harvesting tools

-

Reagents for qRT-PCR or protein analysis

Procedure:

-

Administer the LNP-siRNA formulation to mice via intravenous (i.v.) injection at the desired dose (e.g., 0.005 - 1 mg/kg).

-

Include a control group receiving a saline injection or LNPs with a non-targeting control siRNA.

-

At a predetermined time point post-injection (e.g., 48-72 hours), collect blood samples via a suitable method.

-

Euthanize the mice and harvest the target organ (e.g., liver).

-

Process the blood to obtain serum or plasma for protein analysis.

-

Extract RNA from the harvested tissue.

-

Quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR) and normalize to a housekeeping gene.

-

Calculate the percentage of gene knockdown relative to the control group.

Mandatory Visualization

Caption: Endosomal escape pathway of this compound LNPs.

Caption: General experimental workflow for in vivo efficacy testing.

Caption: Key components and their roles in a this compound LNP.

Conclusion

This compound represents a highly potent ionizable lipid for the formulation of LNPs for both siRNA and mRNA delivery. Its pH-responsive nature is the cornerstone of its efficacy, enabling stable encapsulation of nucleic acids and facilitating their escape from the endosome into the cytoplasm of target cells. While specific quantitative performance data for this compound is not as readily available as for its close analog DLin-MC3-DMA, the extensive research on the DLin family of lipids provides a strong foundation for its successful application. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to design, formulate, and evaluate this compound-based LNP systems for a wide range of therapeutic applications. Further head-to-head comparative studies will be invaluable in precisely positioning this compound within the landscape of advanced lipid-based nucleic acid delivery systems.

References

The Discovery and Development of DLin-K-C3-DMA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-K-C3-DMA is a synthetic, ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, particularly small interfering RNA (siRNA). Its rational design represents a significant advancement in the field of drug delivery, addressing key challenges in the safe and effective transport of genetic material to target cells. This technical guide provides an in-depth overview of the discovery, development, and key characteristics of this compound, offering valuable insights for researchers and professionals in the field of drug development.

This compound belongs to a series of dilinoleyl-based lipids that were developed through systematic structure-activity relationship (SAR) studies to optimize the in vivo delivery of siRNA. These efforts built upon earlier generations of lipids, such as DLin-DMA, with the goal of enhancing potency and improving the therapeutic index. The "K" in its nomenclature refers to the ketal linker, a key structural feature that, along with the dimethylamino (DMA) headgroup, plays a crucial role in its function.

Physicochemical and In Vivo Efficacy Data

The efficacy of ionizable lipids in LNP formulations is intrinsically linked to their physicochemical properties, most notably their apparent acid dissociation constant (pKa). The pKa dictates the ionization state of the lipid within different biological environments, a critical factor for both siRNA encapsulation and its subsequent release into the cytoplasm. An optimal pKa allows the LNP to remain relatively neutral in the bloodstream at physiological pH, minimizing non-specific interactions and toxicity, while becoming positively charged in the acidic environment of the endosome, which facilitates endosomal escape.

Quantitative data for this compound and its close structural analogs are summarized in the tables below. This data highlights the structure-activity relationships within this class of ionizable lipids.

| Lipid | Molecular Formula | CAS Number | Apparent pKa | Reference |

| This compound | C44H81NO2 | 1217306-46-1 | 6.4 | [1] |

| DLin-KC2-DMA | C43H79NO2 | 1190197-97-7 | 6.7 | [2] |

| DLin-MC3-DMA | C43H79NO2 | 1224606-06-7 | 6.44 | [3][4][5] |

Table 1: Physicochemical Properties of this compound and Related Ionizable Lipids.

| Lipid | Target Gene | ED50 (mg/kg) | Animal Model | Reference |

| DLin-KC2-DMA | Factor VII | ~0.02 | Rodent | |

| DLin-MC3-DMA | Factor VII | 0.005 | Mouse | |

| DLin-MC3-DMA | Transthyretin (TTR) | 0.03 | Non-human primate |

Table 2: In Vivo Gene Silencing Efficacy of DLin-K-DMA Analogs.

Experimental Protocols

The following protocols are based on established methods for the formulation and in vivo evaluation of lipid nanoparticles containing ionizable lipids from the DLin-K-DMA series and are adaptable for this compound.

Protocol 1: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary. However, the general synthesis of 2,2-dialkyl-4-(dimethylaminoalkyl)--dioxolanes involves the reaction of a diol with a ketone. The synthesis of related 1,3-dioxolane structures has been described in the literature and generally proceeds via the acid-catalyzed reaction of a ketone with an epoxide or a diol.

Protocol 2: Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol is adapted from established methods for formulating LNPs with the structurally similar DLin-MC3-DMA.

Materials:

-

This compound

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

-

siRNA (targeting the gene of interest)

-

Ethanol (absolute)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixer

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, DSPC, Cholesterol, and PEG-DMG in absolute ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be in the range of 10-20 mg/mL.

-

Ensure all lipids are fully dissolved. Gentle warming may be required.

-

-

Preparation of siRNA Solution:

-

Dissolve the siRNA in citrate buffer (pH 4.0) at a suitable concentration (e.g., 0.5-1.0 mg/mL).

-

-

LNP Formulation:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.

-

-

Dialysis and Concentration:

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

Concentrate the dialyzed LNPs to the desired final concentration using a suitable method such as tangential flow filtration.

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Measure the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Determine the final siRNA concentration.

-

Protocol 3: In Vivo Evaluation of this compound LNPs

This protocol describes a general method for assessing the in vivo gene silencing efficacy of this compound LNPs in a mouse model.

Materials:

-

This compound LNPs encapsulating siRNA targeting a specific gene (e.g., Factor VII).

-

Control LNPs (e.g., containing a non-targeting control siRNA).

-

C57BL/6 mice (or other appropriate strain).

-

Saline solution for injection.

-

Anesthesia.

-

Materials for blood collection and tissue harvesting.

-

qRT-PCR reagents for measuring mRNA levels.

-

ELISA or activity assay kits for measuring protein levels.

Procedure:

-

Animal Dosing:

-

Acclimatize mice for at least one week before the experiment.

-

Dilute the LNP formulations to the desired concentration in sterile saline.

-

Administer the LNP formulations to the mice via intravenous (i.v.) injection (e.g., through the tail vein). Include a vehicle control group (saline) and a control LNP group. Dose levels will depend on the expected potency (e.g., ranging from 0.01 to 1.0 mg/kg siRNA).

-

-

Sample Collection:

-

At a predetermined time point post-injection (e.g., 48 or 72 hours), anesthetize the mice.

-

Collect blood samples via cardiac puncture for serum analysis.

-

Perfuse the animals with saline and harvest the target organ (e.g., liver).

-

-

Analysis:

-

mRNA Knockdown: Extract total RNA from the harvested tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene.

-

Protein Reduction: Measure the concentration of the target protein in the serum using an ELISA or a functional activity assay.

-

-

Data Analysis:

-

Calculate the percentage of gene knockdown relative to the saline-treated control group.

-

Determine the ED50 by plotting the percentage of gene silencing against the administered dose.

-

Signaling Pathways and Experimental Workflows

The mechanism of siRNA delivery by LNPs containing ionizable lipids like this compound involves a series of steps that are critical for the successful delivery of the siRNA to the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).

Caption: LNP-mediated siRNA delivery pathway.

The experimental workflow for developing and evaluating this compound based LNPs follows a logical progression from synthesis and formulation to in vitro and in vivo testing.

Caption: Experimental workflow for this compound LNP development.

Structure-Activity Relationship

The development of the DLin-K-DMA series of lipids was guided by a rational design approach to understand and optimize the relationship between the lipid structure and its in vivo gene silencing activity. Key structural features that influence efficacy include:

-

The Alkyl Chains: The use of two linoleyl chains provides an optimal degree of unsaturation, which is thought to contribute to the fusogenic properties of the lipid and its ability to disrupt the endosomal membrane.

-

The Linker: The ketal linker in this compound is a critical innovation. The nature of the linker between the hydrophobic tails and the hydrophilic headgroup influences the stability and biodegradability of the lipid, as well as its pKa.

-

The Headgroup: The dimethylamino headgroup is ionizable. The pKa of this group is a dominant factor in determining in vivo activity. A pKa in the range of 6.2-6.5 has been shown to be optimal for hepatic gene silencing. This allows the LNP to be relatively neutral at physiological pH and become cationic in the acidic endosome, facilitating endosomal escape. The length of the alkyl chain connecting the DMA to the dioxolane ring also modulates the pKa and, consequently, the in vivo activity.

The logical progression in the DLin-K-DMA series demonstrates this principle. For instance, the difference between DLin-KC2-DMA and this compound lies in the length of the spacer between the dioxolane ring and the dimethylamino group, which fine-tunes the pKa and ultimately impacts the in vivo potency.

Caption: Structure-activity relationship of this compound.

Conclusion

This compound represents a highly optimized ionizable lipid for the systemic delivery of siRNA. Its rational design, guided by a deep understanding of structure-activity relationships, has led to a molecule with a pKa value finely tuned for potent in vivo gene silencing. The protocols and data presented in this guide provide a comprehensive resource for researchers working to harness the therapeutic potential of RNAi through advanced LNP delivery systems. Further research into novel ionizable lipids continues to build on the foundation laid by the development of the DLin-K-DMA series, paving the way for the next generation of genetic medicines.

References

Methodological & Application

DLin-K-C3-DMA LNP Formulation for siRNA Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) are a leading platform for the systemic delivery of RNA interference (RNAi) therapeutics, particularly small interfering RNA (siRNA). Central to the success of these formulations is the ionizable cationic lipid, which is crucial for encapsulating the siRNA payload and facilitating its release into the cytoplasm of target cells. DLin-K-C3-DMA is a member of the DLin-MC3-DMA family of ionizable lipids, which have been extensively utilized in both preclinical and clinical settings for their potent in vivo activity, particularly in hepatocytes. This document provides a detailed protocol for the formulation of siRNA-loaded LNPs using this compound and its more widely documented analogue, DLin-MC3-DMA, along with key performance data and application notes.

The formulation process relies on the pH-dependent charge of the ionizable lipid. At a low pH (e.g., 4.0), the tertiary amine of this compound becomes protonated, acquiring a positive charge that facilitates electrostatic interactions with the negatively charged siRNA backbone.[1] This interaction drives the self-assembly of the lipid components and the siRNA into a stable nanoparticle. The process typically involves the rapid mixing of an ethanolic lipid solution with an aqueous solution of siRNA at a controlled low pH. Subsequent dialysis against a buffer with physiological pH (7.4) neutralizes the surface charge of the LNPs, rendering them stable in circulation and reducing non-specific interactions.[1][2] Upon endocytosis by target cells, the acidic environment of the endosome again protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the siRNA cargo into the cytoplasm to engage the RNAi machinery.

Quantitative Data Summary

The following tables summarize key quantitative data for LNP formulations based on the DLin-MC3-DMA lipid, a close and well-documented analogue of this compound.

Table 1: Physicochemical and In Vivo Efficacy Data for DLin-MC3-DMA LNPs

| Parameter | Value | Species/Model | Target Gene | Reference |

| Ionizable Lipid pKa | 6.44 | N/A | N/A | [1] |

| Encapsulation Efficiency | >95% | N/A | N/A | [1] |

| ED₅₀ (Median Effective Dose) | 0.005 mg/kg | Mouse | Factor VII | |

| ED₅₀ (Median Effective Dose) | 0.03 mg/kg | Non-human Primate | Transthyretin (TTR) |

Table 2: Comparative In Vivo Gene Silencing Efficiency in Mouse Liver

| Ionizable Lipid | Target Gene | Target Cell Type | siRNA Dose (mg/kg) | Gene Knockdown (%) | Fold-Greater Knockdown (vs. DLin-MC3-DMA) | Reference |

| DLin-MC3-DMA | Factor VII (FVII) | Hepatocyte | 1 | ~45% | 1 | |

| ALC-0315 | Factor VII (FVII) | Hepatocyte | 1 | ~90% | 2 | |

| DLin-MC3-DMA | ADAMTS13 | Hepatic Stellate Cell | 1 | ~5% | 1 | |

| ALC-0315 | ADAMTS13 | Hepatic Stellate Cell | 1 | ~50% | 10 |

Experimental Protocols

This section provides a detailed methodology for the formulation and characterization of this compound or DLin-MC3-DMA LNPs encapsulating siRNA. The most commonly cited molar ratio for the lipid components is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).

Materials and Reagents

-

Ionizable Lipid: this compound or DLin-MC3-DMA

-

Helper Lipids:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

-

-

siRNA: Custom or validated siRNA targeting the gene of interest

-

Solvents and Buffers:

-

Absolute Ethanol (200 proof, RNase-free)

-

Citrate Buffer (e.g., 50 mM, pH 4.0)

-

Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)

-

Nuclease-free water

-

Protocol 1: LNP Formulation via Pipette Mixing

This protocol is adapted from established methods for small-scale laboratory preparations.

1. Preparation of Stock Solutions: a. Lipid Stock in Ethanol: Prepare a stock solution of the lipid mixture (this compound, DSPC, Cholesterol, PEG-DMG at a 50:10:38.5:1.5 molar ratio) in absolute ethanol. The final total lipid concentration can be, for example, 10-20 mg/mL. Ensure all lipids are fully dissolved. b. siRNA Stock in Buffer: Dissolve the siRNA in the citrate buffer (pH 4.0) to a desired concentration (e.g., 1 mg/mL). Ensure the siRNA is fully dissolved.

2. LNP Self-Assembly: a. Aliquot the required volume of the ethanolic lipid stock solution into an RNase-free microcentrifuge tube. b. In a separate RNase-free tube, prepare the siRNA solution. The ratio of aqueous to ethanol phases is typically 3:1. c. Rapidly add the aqueous siRNA solution to the ethanolic lipid solution while vigorously pipetting up and down for 30-60 seconds. The solution should become slightly turbid, indicating nanoparticle formation. d. Incubate the resulting mixture at room temperature for 15-30 minutes.

3. Purification and Buffer Exchange: a. To remove the ethanol and unencapsulated siRNA, dialyze the LNP suspension against sterile PBS (pH 7.4). b. Use a dialysis cassette (e.g., 3.5 kDa MWCO) and perform dialysis against a large volume of PBS (at least 500-fold excess) for a minimum of 2 hours, with at least one buffer change. c. After dialysis, recover the LNP formulation from the cassette and store at 4°C.

Protocol 2: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement: a. Dilute a small aliquot of the LNP formulation in PBS. b. Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). c. Expected Result: LNPs should have a diameter of less than 100 nm with a low PDI (<0.2), indicating a homogenous population.

2. Encapsulation Efficiency Quantification: a. Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen®). b. Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100). c. The fluorescence before lysis corresponds to unencapsulated siRNA, while the fluorescence after lysis corresponds to the total siRNA. d. Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100 e. Expected Result: Encapsulation efficiency should be greater than 90-95%.

Visualizations

LNP Formulation Workflow

Caption: Workflow for siRNA-LNP formulation using the pipette mixing method.

Cellular Uptake and siRNA Release Pathway

Caption: Mechanism of cellular uptake and endosomal escape of siRNA-LNPs.

References

Preparing DLin-MC3-DMA Lipid Nanoparticles for Enhanced mRNA Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of DLin-MC3-DMA-based lipid nanoparticles (LNPs) for the encapsulation and delivery of messenger RNA (mRNA). DLin-MC3-DMA is a potent, ionizable cationic lipid that is a cornerstone of advanced nucleic acid delivery systems, including the FDA-approved siRNA therapy, Onpattro®.[1] Its pH-sensitive nature is critical for high encapsulation efficiency and for facilitating endosomal escape to ensure the cytoplasmic delivery of the mRNA payload.[2][3]

These protocols are intended to serve as a comprehensive guide for researchers developing mRNA-based therapeutics and vaccines. The following sections detail the necessary materials, preparation of stock solutions, formulation procedures, and characterization methods.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formulation and characterization of DLin-MC3-DMA LNPs as described in the accompanying protocols.

Table 1: Lipid Formulation Composition

| Component | Molar Ratio (%) | Role |

| DLin-MC3-DMA | 50 | Ionizable Cationic Lipid |

| DSPC | 10 | Helper Lipid |

| Cholesterol | 38.5 | Structural Lipid |

| DMG-PEG 2000 | 1.5 | PEGylated Lipid (Stabilizer) |

This formulation has been optimized for LNP applications.[4]

Table 2: Stock Solution and Formulation Parameters

| Parameter | Value | Notes |

| DLin-MC3-DMA Stock | 75 mg/mL in ethanol | --- |

| DSPC Stock | 10 mg/mL in ethanol | --- |

| Cholesterol Stock | 10 mg/mL in ethanol | --- |

| DMG-PEG 2000 Stock | 10 mg/mL in ethanol | --- |

| mRNA Stock | 1.0 mg/mL in 10 mM Citrate Buffer (pH 4.0) | --- |

| Total Lipid to mRNA Ratio | 40:1 (wt/wt) | --- |

| N/P Ratio | 7-8 | Molar ratio of amine groups in ionizable lipid to phosphate groups in mRNA. |

| Final Ethanol Concentration (pre-dialysis) | ~30% | Varies slightly with the mixing method. |

Table 3: Physicochemical Characterization of DLin-MC3-DMA LNPs

| Property | Typical Value | Method |

| Particle Size (Diameter) | ~117 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Encapsulation Efficiency | > 90% | RiboGreen Assay |

Note: Particle size and PDI can be influenced by the RNA cargo size and specific lipid composition.

Experimental Workflow and Cellular Uptake

The following diagrams illustrate the experimental workflow for LNP-mRNA formulation and the proposed mechanism of cellular uptake and mRNA release.

References

Application Notes and Protocols for DLin-K-C3-DMA Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of lipid nanoparticles (LNPs) using the ionizable cationic lipid DLin-K-C3-DMA. Due to the close structural similarity and functional interchangeability, formulation parameters and protocols for the well-characterized analog, DLin-MC3-DMA, are presented as a reliable guide.

Introduction to this compound and LNP Formulations

This compound is a potent ionizable cationic lipid integral to the formulation of lipid nanoparticles for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Its pH-sensitive nature, with a pKa around 6.44, is crucial for the efficient encapsulation of nucleic acids at acidic pH and their subsequent release into the cytoplasm of target cells. At physiological pH, this compound is nearly neutral, which reduces toxicity associated with cationic lipids.

LNP formulations typically consist of four key components:

-

Ionizable Cationic Lipid: this compound (or DLin-MC3-DMA) for nucleic acid complexation and endosomal escape.

-

Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) to provide structural integrity to the nanoparticle.

-

Cholesterol: To stabilize the lipid bilayer and facilitate membrane fusion.

-

PEGylated Lipid: Such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) to control particle size and provide a hydrophilic corona, which reduces aggregation and opsonization.

Molar Ratios for this compound Formulations

The molar ratio of the lipid components is a critical parameter that influences the physicochemical properties and biological activity of the resulting LNPs. A widely adopted and optimized molar ratio for DLin-MC3-DMA-based formulations, which is applicable to this compound, is presented in the table below.[1][2]

| Lipid Component | Molar Ratio (%) |

| This compound (or DLin-MC3-DMA) | 50 |

| DSPC | 10 |

| Cholesterol | 38.5 |

| DMG-PEG 2000 | 1.5 |

Experimental Protocols

Preparation of Lipid Nanoparticles (LNPs)

This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic mixing approach, which allows for rapid and reproducible self-assembly of the nanoparticles.

Materials:

-

This compound (or DLin-MC3-DMA)

-

DSPC

-

Cholesterol

-

DMG-PEG 2000

-

siRNA

-

Absolute Ethanol

-

Citrate Buffer (50 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (MWCO 10 kDa)

Procedure:

-

Preparation of Lipid Stock Solution (in Ethanol):

-

Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol to achieve the desired molar ratio (50:10:38.5:1.5).

-

The total lipid concentration in the ethanol phase is typically between 10-25 mM.

-

Vortex the solution until all lipids are fully dissolved, resulting in a clear solution.

-

-

Preparation of siRNA Solution (Aqueous Phase):

-

Dilute the siRNA stock solution in 50 mM citrate buffer (pH 4.0).

-

The typical nucleic acid to total lipid ratio (w/w) is approximately 0.05.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the resulting LNP suspension.

-

To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against PBS (pH 7.4) using a dialysis cassette (10 kDa MWCO).

-

Perform dialysis overnight at 4°C with at least two changes of PBS.

-

-

Concentration and Sterilization:

-

If necessary, concentrate the purified LNP suspension using centrifugal filter units (10 kDa MWCO).

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the LNPs at 4°C.

-

Caption: Workflow for formulating siRNA-loaded lipid nanoparticles.

Characterization of Lipid Nanoparticles

Physicochemical characterization is essential to ensure the quality and consistency of the LNP formulation.

| Parameter | Method | Typical Values |

| Particle Size & PDI | Dynamic Light Scattering (DLS) | 80 - 150 nm, PDI < 0.2 |

| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4 |

| Encapsulation Efficiency | RiboGreen Assay | > 90% |

| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical, electron-dense core |

Protocol for Encapsulation Efficiency:

-

Disrupt a known amount of the LNP formulation using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated siRNA.

-

Quantify the total siRNA concentration using the RiboGreen fluorescence assay.

-

In parallel, measure the amount of free, unencapsulated siRNA in the original LNP sample (e.g., by separating free siRNA using a spin column).

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

-

In Vitro Transfection Protocol

This protocol provides a general guideline for transfecting cells in culture with siRNA-LNPs.

Materials:

-

siRNA-LNP formulation

-

Target cells (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

Assay reagents for measuring gene knockdown (e.g., for qPCR or Western blot)

Procedure:

-

Cell Seeding:

-

Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).

-

-

Transfection:

-

On the day of transfection, dilute the siRNA-LNP stock solution to the desired final concentration in fresh, serum-containing cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the siRNA-LNPs.

-

Incubate the cells for 24-72 hours.

-

-

Assessment of Gene Knockdown:

-

After the incubation period, harvest the cells.

-

Analyze the knockdown of the target gene at the mRNA level (using RT-qPCR) or protein level (using Western blotting or ELISA) relative to a negative control (e.g., cells treated with LNPs encapsulating a non-targeting siRNA).

-

Cellular Uptake and Mechanism of Action

The biological activity of this compound-containing LNPs is dependent on their efficient cellular uptake and the subsequent release of their nucleic acid payload into the cytoplasm.

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

The process begins with the LNP being taken up by the cell via endocytosis.[3] As the endosome matures, its internal pH decreases. This acidic environment leads to the protonation of the tertiary amine of this compound, giving the lipid a positive charge. The now cationic LNP interacts with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the siRNA cargo into the cytoplasm.[4][5] Once in the cytoplasm, the siRNA can be loaded into the RNA-induced silencing complex (RISC) to mediate gene silencing.

References

- 1. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]

- 5. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

Application Notes and Protocols: A Step-by-Step Guide to DLin-K-C3-DMA Liposome Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-K-C3-DMA is a potent, ionizable cationic lipid that is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA). The positive charge of this compound at acidic pH facilitates the encapsulation of negatively charged nucleic acids and promotes their release from the endosome into the cytoplasm, a critical step for therapeutic efficacy. This document provides a detailed, step-by-step guide for the preparation and characterization of this compound liposomes, also referred to as lipid nanoparticles (LNPs). The protocols described herein are based on established methods for similar ionizable lipids, such as DLin-MC3-DMA, and are intended to serve as a comprehensive resource for researchers in the field of drug delivery.

Data Presentation: Formulation and Characterization Parameters